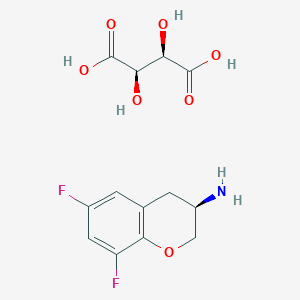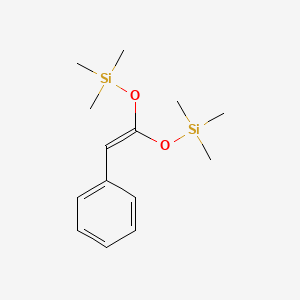![molecular formula C13H23NO2Si B8787946 2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- CAS No. 150058-64-3](/img/structure/B8787946.png)
2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Vue d'ensemble
Description
2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a chemical compound that features a pyridine ring substituted with a methanol group and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in an organic solvent like methylene chloride. The starting material, 6-hydroxymethylpyridin-2-ylmethanol, undergoes silylation to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Formation of 6-formylpyridin-2-ylmethanol or 6-carboxypyridin-2-ylmethanol.
Reduction: Formation of 6-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-2-ylmethanol.
Substitution: Formation of 6-hydroxymethylpyridin-2-ylmethanol.
Applications De Recherche Scientifique
2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, allowing selective reactions at other functional groups. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions, which can be exploited in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar protective groups used in organic synthesis.
4-Iodobenzoic acid: Another compound with a functional group that can undergo similar substitution reactions.
Uniqueness
2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is unique due to its combination of a pyridine ring and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group. This combination allows for selective reactions and applications in various fields, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
150058-64-3 |
|---|---|
Formule moléculaire |
C13H23NO2Si |
Poids moléculaire |
253.41 g/mol |
Nom IUPAC |
[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12-8-6-7-11(9-15)14-12/h6-8,15H,9-10H2,1-5H3 |
Clé InChI |
SUODSUFRTNERDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CC=CC(=N1)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

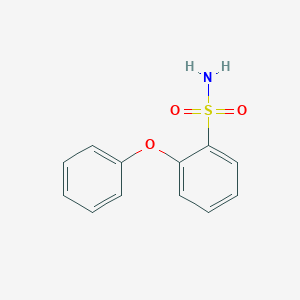
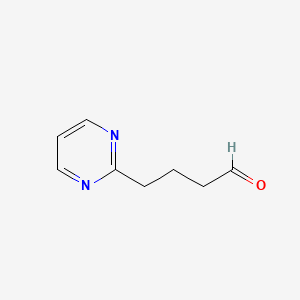

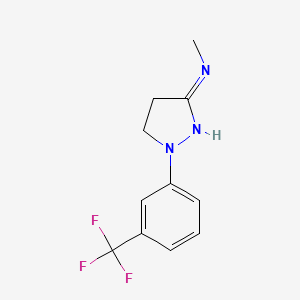

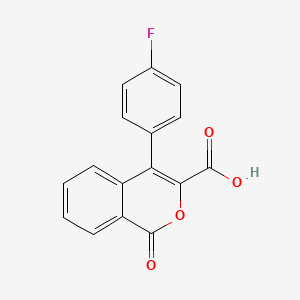
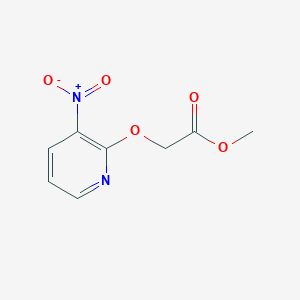
![8-ETHYL-5-OXO-2-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8787909.png)
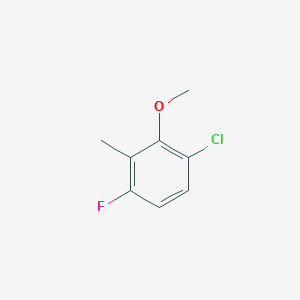
![4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-ylboronic acid](/img/structure/B8787921.png)

